(E)-16-Chlorohexadec-5-en-9-yne
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Overview
Description
(E)-16-Chlorohexadec-5-en-9-yne is an organic compound characterized by the presence of a chlorine atom, a double bond, and a triple bond within its 16-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-16-Chlorohexadec-5-en-9-yne typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Halogenation: The alkyne undergoes halogenation to introduce the chlorine atom.
Formation of Double Bond:
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes continuous monitoring and control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(E)-16-Chlorohexadec-5-en-9-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes.
Scientific Research Applications
(E)-16-Chlorohexadec-5-en-9-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (E)-16-Chlorohexadec-5-en-9-yne exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-16-Bromohexadec-5-en-9-yne: Similar structure but with a bromine atom instead of chlorine.
(E)-16-Iodohexadec-5-en-9-yne: Contains an iodine atom instead of chlorine.
(E)-16-Fluorohexadec-5-en-9-yne: Features a fluorine atom in place of chlorine.
Uniqueness
(E)-16-Chlorohexadec-5-en-9-yne is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where chlorine’s properties are advantageous.
Properties
CAS No. |
70682-66-5 |
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Molecular Formula |
C16H27Cl |
Molecular Weight |
254.84 g/mol |
IUPAC Name |
(E)-16-chlorohexadec-5-en-9-yne |
InChI |
InChI=1S/C16H27Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6H,2-4,7-8,11-16H2,1H3/b6-5+ |
InChI Key |
QZOPJHLCHHFHTC-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/CCC#CCCCCCCCl |
Canonical SMILES |
CCCCC=CCCC#CCCCCCCCl |
Origin of Product |
United States |
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